molecular formula C14H20ClNO3 B594209 Dipentylone hydrochloride CAS No. 17763-13-2

Dipentylone hydrochloride

Cat. No.: B594209
CAS No.: 17763-13-2
M. Wt: 285.76 g/mol
InChI Key: LSDMAZIZKMMYTB-UHFFFAOYSA-N
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Description

N,N-Dimethylpentylone (hydrochloride), also known as dipentylone, is a synthetic cathinone derivative with stimulant effects. It is a substituted cathinone, which means it is chemically related to cathinone, an alkaloid found in the Khat plant. Synthetic cathinones are often referred to as “designer drugs” and have been sold as alternatives to controlled stimulants like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) .

Safety and Hazards

Dipentylone was first detected in New Zealand in 2017. In 2022 and 2023, a total of 29.9 kg of this substance was detected at 43 border seizures and drug checking of samples . The presence of Dipentylone was confirmed in two coronial cases in New Zealand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpentylone (hydrochloride) involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-nitropropene with dimethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpentylone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N,N-Dimethylpentylone (hydrochloride) can yield carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

N,N-Dimethylpentylone (hydrochloride) is structurally similar to other synthetic cathinones, including:

These compounds share similar stimulant effects and mechanisms of action but differ in their chemical structures and potency. N,N-Dimethylpentylone (hydrochloride) is unique in its specific substitution pattern, which may influence its pharmacological properties and metabolic pathways .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDMAZIZKMMYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342051
Record name Dimethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-13-2
Record name Dipentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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